Chenodeoxycholic Acid-d4

Catalog No.
S1485786
CAS No.
99102-69-9
M.F
C24H40O4
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chenodeoxycholic Acid-d4

CAS Number

99102-69-9

Product Name

Chenodeoxycholic Acid-d4

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2

InChI Key

RUDATBOHQWOJDD-PSTGXAJBSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

(3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d4; (+)-Chenodeoxycholic Acid-d4; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7α-diol-d4; Chenodeoxycholic Acid-d4; CDC-d4; Chendol-d4; Chenodiol-d4; Chenocol-d4; Fluibil-d4;

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]

Description

Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid. It is formed from cholesterol in the liver via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1. CDCA is a farnesoid X receptor (FXR) agonist that binds to FXRs in a TR-FRET assay (EC50 = 13 µM) and induces FXR transactivation in a reporter assay. It induces transcription of the gene encoding the Nrf2 target glutamate cysteine ligase (GCL) in primary hepatocytes and HepG2 cells when used at concentrations ranging from 25 to 100 µM.
Chenodeoxycholic acid (CDCA) is a primary bile acid that facilitates the intestinal uptake of lipids and fat-soluble vitamins. Levels of chenodeoxycholic acid can serve as markers for inborn errors of bile acid synthesis and hepatobiliary disorders such as familial intrahepatic cholestasis and biliary atresia. This stable-labeled internal standard is suitable for quantitation of CDCA levels in LC/MS and GC/MS bile acid testing methods.
Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid that activates nuclear receptors involved in cholesterol metabolism. EC50 concentrations for activation of FXR range from 13-34 μM. In cells, CDCA also binds to bile acid binding proteins (BABP) with a reported stoichiometry of 1:2. CDCA toxicity is linked to increased cellular glutathione levels and increased oxidative stress. Exposure of cells to excess CDCA contributes to liver and intestinal cancers.

I. Identification and Background

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, also known as tetradeuterio-tetrahydrocannabinol-carboxylic acid (THCA-d4), is a synthetic analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, THCA-d4 does not produce significant psychoactive effects in humans [].

II. Applications in Research

THCA-d4 is primarily used in scientific research due to several advantages over THC:

  • Reduced psychoactive effects: As mentioned earlier, THCA-d4 does not produce significant psychoactive effects, allowing researchers to study the non-psychoactive effects of the cannabinoid system without the confounding factors associated with THC intoxication [].
  • Isotope-labeled compound: The four deuterium atoms (represented by "d") in the molecule act as a label, allowing researchers to distinguish THCA-d4 from other cannabinoids and metabolites in biological samples. This is particularly useful in studies investigating the metabolism and distribution of cannabinoids in the body [].

III. Specific Research Areas

THCA-d4 has been used in various research areas, including:

  • Investigating the therapeutic potential of the endocannabinoid system: THCA-d4 has been studied for its potential benefits in treating various conditions, such as pain, inflammation, anxiety, and epilepsy. By studying the effects of THCA-d4 in animal models and human clinical trials, researchers can gain insights into the potential therapeutic applications of the endocannabinoid system without the psychoactive side effects associated with THC [, ].
  • Understanding the metabolism and distribution of cannabinoids: THCA-d4 can be used as a tracer to study how the body absorbs, distributes, metabolizes, and excretes cannabinoids. This information is crucial for developing safe and effective cannabinoid-based medications [].
  • Developing new cannabinoid-based drugs: By studying the interactions of THCA-d4 with the endocannabinoid system, researchers can gain insights into the design and development of novel cannabinoid-based medications with specific therapeutic profiles and minimal side effects [].
Typical of bile acids, including:

  • Conjugation: It can form conjugates with amino acids, such as glycine or taurine, which increases its solubility and facilitates its biological functions.
  • Hydrolysis: In the intestinal tract, it can be hydrolyzed by microbial enzymes, regenerating free bile acids.
  • Oxidation-Reduction: Chenodeoxycholic Acid-d4 can participate in redox reactions, which are essential for its metabolic pathways.

Chenodeoxycholic Acid-d4 exhibits several biological activities:

  • Cholesterol Metabolism: It aids in the dissolution of cholesterol gallstones and regulates cholesterol levels in the body.
  • Cell Signaling: The compound has been shown to activate signaling pathways such as the phosphoinositide 3-kinase/Akt pathway, influencing cell proliferation and apoptosis, particularly in cancer cells .
  • Diagnostic Marker: It serves as an indicator for certain conditions like hepatocellular carcinoma, where its levels correlate with disease prognosis .

The synthesis of Chenodeoxycholic Acid-d4 can be achieved through various methods:

  • Deuteration: The most common method involves the selective substitution of hydrogen atoms with deuterium during the synthesis of chenodeoxycholic acid.
  • Chemical Modification: Starting from natural sources or synthetic precursors, chemical modifications can introduce deuterium at specific positions on the molecule.

These methods ensure high purity and isotopic labeling necessary for analytical applications .

Chenodeoxycholic Acid-d4 is utilized in several applications:

  • Internal Standard: It serves as an internal standard in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for measuring levels of chenodeoxycholic acid in biological samples .
  • Research Tool: The compound is employed in metabolic studies to trace bile acid metabolism and assess changes post-surgical interventions like bariatric surgery .
  • Pharmaceutical Development: Its role in cholesterol dissolution makes it relevant for developing therapies targeting gallstones and other lipid-related disorders .

Interaction studies involving Chenodeoxycholic Acid-d4 focus on its metabolic pathways and effects on cellular processes:

  • Metabolic Interactions: Research indicates that it influences lipid metabolism and interacts with various enzymes involved in bile acid synthesis and regulation.
  • Drug Interactions: Studies have explored how Chenodeoxycholic Acid-d4 affects the pharmacokinetics of other drugs when co-administered, particularly those metabolized by liver enzymes.

Chenodeoxycholic Acid-d4 shares structural similarities with other bile acids but possesses unique properties due to its deuteration. Below is a comparison with similar compounds:

CompoundStructure HighlightsUnique Features
Chenodeoxycholic AcidPrimary bile acid without deuterationNatural occurrence; widely studied for cholesterol metabolism
Cholic AcidContains an additional hydroxyl groupMore hydrophilic; involved in different metabolic pathways
Ursodeoxycholic AcidHas an epimeric configurationUsed therapeutically for liver diseases; less hydrophobic
Glycochenodeoxycholic AcidConjugated form with glycineEnhanced solubility; plays a role in fat absorption

The study of bile acids dates back to 1848 when Strecker first isolated cholic acid through combustion analysis. While initial investigations relied on chemical characterization and physiological observations, the field underwent dramatic transformation with the introduction of isotopic labeling techniques in the mid-20th century. The evolution from radioactive to stable isotope tracers marks a pivotal advancement in bile acid metabolism research.

Transition from Radioactive to Stable Isotope Bile Acid Tracers

For decades, radioactive isotopes served as the gold standard for bile acid metabolism studies. The isotope dilution method, first described by Lindstedt in the late 1950s, utilized radioactive derivatives of bile acids (typically [ 14C] or [ 3H]-labeled compounds) to measure bile acid kinetics. These techniques provided valuable insights into bile acid turnover rates, pool sizes, and synthetic rates by tracking the monoexponential decrease in specific radioactivity over time.

Multiple approaches utilizing radioactive tracers were developed during this era:

  • Classical isotope dilution technique: Involved oral administration of [ 14C]-labeled cholic acid (CA) and chenodeoxycholic acid (CDCA), followed by serial duodenal bile sampling.

  • Isotope release approach: Developed by Rosenfeld et al., this method used intravenous administration of [24,25- 3H]cholesterol and measured tritium release as an indicator of bile acid synthesis.

  • Stereospecific tritium exchange: This approach utilized the specific replacement of the 7α-tritium atom of [7α- 3H]cholesterol with a hydroxyl group during bile acid synthesis.

Despite their analytical value, radioactive tracers presented significant limitations, particularly regarding radiation exposure risks. This concern became especially pronounced for studies involving vulnerable populations such as infants and children. By the mid-1970s, researchers began exploring stable isotopes as safer alternatives.

The landmark 1975 study by Balistreri, Cowen, Hofmann, and colleagues marked a turning point by validating the use of 11,12-2H-labeled chenodeoxycholic acid for isotope dilution measurements. Their research demonstrated that deuterium-labeled bile acids could effectively replace radioactive isotopes without compromising analytical accuracy. Their pioneering work opened new possibilities for studying bile acid metabolism without radiation hazards.

Development of Chenodeoxycholic Acid-d4 Synthesis Methods

The synthesis of deuterated bile acids required innovative approaches to incorporate stable isotopes at specific positions within the molecular structure. Several methods emerged for preparing deuterium-labeled bile acids, with particular attention to site-specific labeling that would maintain the compounds' biological and analytical properties.

One significant advance came through enzymatic synthesis techniques, which offered regio- and stereo-specific incorporation of deuterium. A notable example described the preparative-scale enzymatic synthesis of specifically deuteriated bile acids by coupling the reduction of 3,7,12-trioxo-5β-cholan-24-oic acid with the oxidation of [1-2H]glucose. This approach achieved isotopic purity of ≥94% as determined by 1H NMR spectrometry.

The development of Chenodeoxycholic Acid-d4 specifically focused on tetradeuteration at the 2,2,4,4 positions, resulting in a stable compound with minimal isotopic exchange in biological systems. This specific labeling pattern provided several advantages:

  • Metabolic stability of the label
  • Minimal impact on the physicochemical properties
  • Sufficient mass difference for reliable mass spectrometric detection
  • Preservation of biological activity identical to unlabeled CDCA

Table 1: Key Methods for Synthesis of Deuterated Bile Acids

MethodDescriptionIsotopic PurityReference
Enzymatic SynthesisCoupling reduction of bile acid precursors with oxidation of [1-2H]glucose using dehydrogenases≥94%
Catalytic ReductionReduction of δ 11–12 unsaturated derivatives of cholic acidNot specified
Chemical SynthesisReplacement of hydrogen atoms with deuterium at specific positions≥98% atom % D

The commercial availability of high-purity CDCA-d4 (≥98 atom % D, ≥98% chemical purity) from various suppliers demonstrates the success of these synthesis methods in producing research-grade deuterated bile acids.

Validation Studies Establishing Equivalence to Radioactive Tracers

The critical question for researchers was whether deuterium-labeled bile acids could provide the same quality of data as their radioactive counterparts. Several validation studies addressed this concern, providing compelling evidence for the equivalence of stable isotope tracers.

The groundbreaking work by Balistreri et al. in 1975 directly compared 11,12-2H-labeled chenodeoxycholic acid with [24-14C]chenodeoxycholic acid administered simultaneously to seven normal male volunteers. Bile was collected over five days, and the chenodeoxycholic acid pool size and fractional turnover rate were determined using both isotopes. The results showed excellent correlation:

  • Pool size estimates showed a correlation of r = 0.95 between deuterium and 14C methods
  • Synthesis rate calculations showed even stronger agreement (r = 0.97)
  • Similar precision was observed for both isotopic methods

This validation established that deuterium-labeled bile acids could reliably replace radioactive tracers for isotope dilution measurements, opening the door for wider application of stable isotope methodology in bile acid research.

Further advancements came with the development of procedures for simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes using 2,2,4,4-tetradeuterated cholic acid and 11,12-dideuterated chenodeoxycholic acid. These methods measured the ratios of deuterated to non-deuterated bile acids in consecutive serum samples, allowing determination of fractional turnover rates and pool sizes through arithmetic calculations.

In healthy volunteers, this approach yielded pool sizes for chenodeoxycholic acid of 22.9 ± 7.8 μmol/kg and fractional turnover rates of 0.23 ± 0.10/day. The method was also successfully applied to patients with cholesterol synthesis deficiency and bile acid synthesis deficiency, demonstrating its broad clinical applicability.

Table 2: Comparison of Radioactive vs. Deuterated Tracer Methods for Bile Acid Kinetics

ParameterRadioactive Tracer MethodDeuterated Tracer MethodCorrelationReference
Pool Size DeterminationIsotope dilution with 14C-labeled bile acidsIsotope dilution with 2H-labeled bile acidsr = 0.95
Synthesis RateProduct of pool size and fractional turnover rate (14C method)Product of pool size and fractional turnover rate (2H method)r = 0.97
Administration RouteOral or intravenousOral or intravenousN/A
Sample AnalysisLiquid scintillation countingMass spectrometryN/A
Safety ProfileRadiation exposure concernsNo radiation hazardN/A

Chenodeoxycholic Acid-d4 maintains the same chemical and biological properties as the unlabeled parent compound while providing distinct mass spectrometric signatures for analytical detection [1]. The deuterium labeling at positions 2,2,4,4 ensures metabolic stability, as these positions are not subject to enzymatic modification during normal bile acid metabolism [3]. This stability is essential for accurate kinetic measurements, as the isotopic label remains intact throughout the enterohepatic circulation process.

The compound demonstrates high purity specifications, typically exceeding 97% by nuclear magnetic resonance analysis and greater than 98% deuterium atom incorporation [2]. These stringent purity requirements ensure reliable quantitative results in isotope dilution mass spectrometry applications [5].

Bile Acid Kinetics Assessment

Pool Size Determination Methodologies

Pool size determination represents a fundamental parameter in bile acid kinetics assessment, reflecting the total amount of a specific bile acid present in the enterohepatic circulation at equilibrium [6]. Multiple methodologies have been developed for accurate pool size quantification, each with distinct advantages and limitations.

The traditional Lindstedt method established the reference standard for pool size determination, involving multiple bile sampling over four to five days following isotope administration [7]. This approach provides comprehensive kinetic information but requires extensive patient procedures with nine sample collections, creating significant clinical burden [8].

Simplified isotope dilution methods have been developed to reduce procedural complexity while maintaining acceptable accuracy [7]. These approaches typically require only two to three samples over three days, demonstrating correlation coefficients of 0.95 or higher when compared to traditional methods [3]. However, simplified methods often yield pool size estimates approximately 13.7% higher than the Lindstedt reference method [7].

The two-label single intubation technique represents a significant advancement in pool size determination methodology [9]. This approach utilizes simultaneous administration of 14C-labeled and 3H-labeled chenodeoxycholic acid with a 24-hour interval, followed by a single bile sample collection [10]. The specific activity ratio of the two isotopes enables calculation of both fractional turnover rate and pool size with correlation coefficients exceeding 0.98 compared to traditional methods [9].

Spillover assessment methods offer non-invasive alternatives based on bile acid appearance in systemic circulation following gallbladder emptying [11]. These techniques measure the integrated area under the curve of bile acid conjugates in serum following cholecystokinin stimulation, demonstrating correlation coefficients of 0.74-0.81 with traditional isotope dilution methods [11].

MethodologySample CollectionAccuracyPatient Burden
Traditional Lindstedt Method9 samples over 4 daysReference standard (100%)High (multiple intubations)
Simplified Isotope Dilution2-3 samples over 3 days13.7% higher than LindstedtModerate (fewer intubations)
Two-Label Single IntubationSingle bile sample at 24hr ≥ 0.98 correlationLow (single intubation)
Spillover Assessment MethodMultiple blood samples post-CCKr = 0.74-0.81 correlationModerate (blood samples only)

Fractional Turnover Rate Calculation Approaches

Fractional turnover rate quantifies the proportion of the bile acid pool that undergoes replacement per unit time, typically expressed as day⁻¹ [12]. This parameter reflects the efficiency of bile acid conservation within the enterohepatic circulation and provides insights into hepatic synthesis rates and intestinal absorption efficiency [13].

First-order kinetic modeling represents the most commonly employed approach for fractional turnover rate calculation [12]. This method assumes that bile acid elimination follows exponential decay kinetics, with the fractional turnover rate calculated as k = ln(2)/t₁/₂, where t₁/₂ represents the half-life of the isotopically labeled bile acid [13]. Normal fractional turnover rates for chenodeoxycholic acid typically range from 0.24 ± 0.13 to 0.36 ± 0.15 per day [12].

Monoexponential decay analysis provides a standard pharmacokinetic approach for turnover rate determination [14]. This methodology requires multiple time points to establish the decay curve following isotope administration, with the slope of the log-linear plot providing the fractional turnover rate [14]. The method demonstrates typical ranges of 0.15-0.70 day⁻¹ depending on individual physiological variations [15].

Biexponential modeling accounts for complex bile acid kinetics involving rapid initial distribution followed by slower elimination phases [14]. This approach recognizes that bile acid kinetics may not follow simple first-order kinetics, particularly during the initial equilibration period [16]. The fast component typically demonstrates turnover rates of 2-5 day⁻¹, while the slow component ranges from 0.1-0.4 day⁻¹ [14].

Steady-state kinetic analysis calculates fractional turnover rates based on the relationship between synthesis rate and pool size at metabolic equilibrium [13]. This approach assumes that synthesis rate equals the product of fractional turnover rate and pool size under steady-state conditions [17]. The method proves particularly valuable for metabolic balance studies where direct synthesis rate measurements are available [18].

Calculation ApproachMathematical BasisTypical Range (day⁻¹)Clinical Application
First-Order Kinetic Modelk = ln(2)/t₁/₂0.20-0.60Most commonly used method
Monoexponential Decay AnalysisC(t) = C₀ × e^(-kt)0.15-0.70Standard pharmacokinetic approach
Biexponential ModelC(t) = A₁e^(-k₁t) + A₂e^(-k₂t)Fast: 2-5; Slow: 0.1-0.4Complex bile acid kinetics
Steady-State Kinetic AnalysisSynthesis = k × Pool Size0.25-0.50Metabolic balance studies

Synthesis Rate Measurement Techniques

Bile acid synthesis rate quantification provides fundamental insights into cholesterol metabolism and hepatic function [19]. Multiple methodological approaches have been developed for accurate synthesis rate determination, ranging from direct isotopic measurements to indirect biomarker assessments [18].

Isotope dilution with stable isotope-labeled bile acids represents the gold standard for synthesis rate measurement [5]. This approach utilizes 13C-labeled or 2H-labeled chenodeoxycholic acid as tracers, providing non-radioactive alternatives suitable for all patient populations [3]. The method demonstrates exceptional precision with coefficient of variation values of 5.4-6.2% for the complete analytical procedure [5]. However, the technique requires sophisticated mass spectrometry instrumentation and specialized analytical expertise [20].

Traditional radioactive isotope dilution using 14C-labeled bile acids established the foundational methodology for synthesis rate assessment [21]. This approach provides well-established protocols with high precision (2-5% coefficient of variation) but involves radiation exposure limiting its application to specific research populations [19]. The method requires careful consideration of isotope safety protocols and regulatory compliance [3].

The CO2 release method offers direct measurement of bile acid synthesis through administration of 14C-cholesterol and quantification of 14CO2 evolution [19]. This technique provides direct evidence of cholesterol conversion to bile acids but involves radiation exposure and complex procedural requirements [19]. Studies demonstrate that CO2 method results closely correlate with fecal acidic sterol output measurements in normolipidemic subjects [19].

Fecal acidic sterol output measurement provides a non-invasive approach for long-term synthesis rate assessment [19]. This method quantifies the total daily excretion of bile acid metabolites, reflecting net bile acid synthesis over extended periods [22]. While avoiding radiation exposure, the technique provides indirect measurements that may be influenced by intestinal absorption efficiency and dietary factors [19].

Serum 7α-hydroxy-4-cholesten-3-one (C4) levels serve as surrogate markers for hepatic bile acid synthesis activity [18]. This intermediate metabolite of the classic bile acid synthesis pathway correlates with synthesis rates and provides simple, accessible measurements [23]. The method demonstrates coefficient of variation values of 5-10% but may be influenced by factors beyond bile acid synthesis [24].

Measurement TechniqueAdvantagesLimitationsTypical Precision (CV%)
Isotope Dilution with 13C-labeled bile acidsNon-radioactive; suitable for all populationsRequires mass spectrometry; expensive5.4-6.2%
Isotope Dilution with 14C-labeled bile acidsWell-established methodology; high precisionRadiation exposure; limited populations2-5%
CO2 Release Method (14C-cholesterol)Direct measurement of synthesis rateRadiation exposure; complex procedure10-15%
Fecal Acidic Sterol OutputNon-invasive; long-term assessmentIndirect measurement; affected by absorption15-25%
Serum C4 levelsSimple; reflects hepatic bile acid synthesisIndirect marker; influenced by other factors5-10%

Two Time-Point Sampling Protocol Optimization

The two time-point sampling protocol represents a significant advancement in bile acid kinetics assessment, addressing the practical limitations of traditional multi-sample approaches while maintaining statistical reliability [8]. This optimization reduces patient burden and procedural complexity without compromising the accuracy of kinetic parameter determination [25].

Optimal sampling time selection proves critical for reliable kinetic parameter estimation using the two-point approach [8]. Analysis of isotopic decay curves from multiple human studies identified time points around 12 hours and 72 hours post-administration as providing the most accurate description of bile acid kinetics [8]. These time points capture both the initial distribution phase and the primary elimination phase of bile acid turnover [26].

Statistical validation studies demonstrate that the two time-point approach provides statistically reliable data for group comparisons [8]. Analysis of 39 statistical comparisons between two-point and full sampling protocols revealed only one slightly discrepant result, confirming the robustness of the simplified approach [8]. The method maintains statistical power equivalent to traditional multi-point sampling for population-based studies [25].

The 12-hour sampling point captures the initial equilibration of isotopically labeled bile acid within the enterohepatic circulation [26]. This early time point reflects the rapid mixing of tracer with the endogenous bile acid pool and provides information about gallbladder emptying and proximal intestinal transit [16]. The timing accounts for meal-stimulated bile acid release and subsequent hepatic uptake [27].

The 72-hour sampling point represents the primary elimination phase of bile acid kinetics [8]. This later time point captures the steady-state turnover of bile acids through the enterohepatic circulation, reflecting the balance between synthesis and fecal loss [14]. The 72-hour interval allows for complete mixing of tracer throughout the bile acid pool while avoiding the complexity of extended sampling protocols [25].

Protocol optimization considerations include patient fasting status, meal timing, and gallbladder function [28]. Standardized meal stimulation protocols ensure consistent gallbladder emptying and bile acid release, improving the reproducibility of kinetic measurements [29]. The protocol typically involves overnight fasting followed by administration of isotopically labeled bile acid and subsequent meal stimulation [27].

Validation studies across diverse patient populations confirm the applicability of the two-point protocol in various clinical settings [30]. The approach demonstrates particular utility in bariatric surgery patients, where alterations in bile acid kinetics can be effectively monitored using the simplified sampling scheme [30]. The protocol maintains sensitivity for detecting metabolic changes while reducing procedural burden [31].

ParameterTraditional ProtocolTwo-Point ProtocolAdvantage
Sample Collections9 samples over 4 days2 samples at 12h and 72h78% reduction in samples
Patient VisitsMultiple (4-5 visits)Two visitsImproved compliance
Statistical PowerReference standardEquivalent for group studiesMaintained accuracy
Procedural Time4-5 days3 daysReduced duration
Cost EffectivenessHigh costModerate costEconomic benefit

The two time-point optimization maintains the fundamental principles of isotope dilution while addressing practical constraints of clinical research [8]. This advancement enables wider application of bile acid kinetics assessment in population studies and clinical investigations where traditional extensive sampling protocols would be prohibitive [25].

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

396.31776674 g/mol

Monoisotopic Mass

396.31776674 g/mol

Heavy Atom Count

28

Appearance

Assay:≥95%A crystalline solid

Wikipedia

PUBCHEM_16217615

Dates

Last modified: 08-15-2023

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